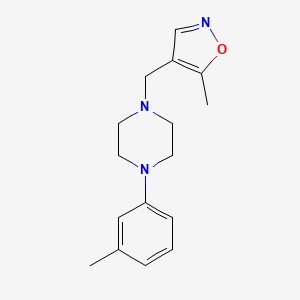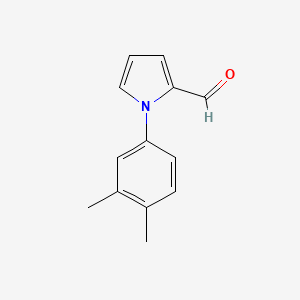![molecular formula C12H13NO3 B2500793 N-([2,3'-bifuran]-5-ylmethyl)propionamide CAS No. 2034565-67-6](/img/structure/B2500793.png)
N-([2,3'-bifuran]-5-ylmethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The papers provided do not specifically address the synthesis of N-([2,3'-bifuran]-5-ylmethyl)propionamide, but they do detail the synthesis of other complex organic compounds. For example, the synthesis of N-propylcarbamothioyl benzamide complexes and N-(cyano(naphthalen-1-yl)methyl)benzamides involves direct acylation reactions and the use of nanocatalysts for multicomponent condensation reactions . These methods could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and DFT calculations . These studies provide detailed information on the crystal packing, hydrogen bonding interactions, and the energy frameworks of the molecules. Such analyses are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The papers discuss the use of synthesized compounds in various chemical reactions. For instance, the N-propylcarbamothioyl benzamide complex is used as a nanocatalyst for the Biginelli reaction, which is a multicomponent condensation reaction to synthesize dihydropyrimidinones . Similarly, the benzamide derivatives synthesized in another study are used for colorimetric sensing of fluoride anions, indicating their potential in chemical sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are characterized by their solid-state structures, magnetic properties, and their interaction with other molecules. For example, the nanocatalyst described in one paper has magnetic properties that allow for its easy recovery and reuse . The antipyrine derivatives are analyzed for their intermolecular interactions, which are stabilized by hydrogen bonds and electrostatic energy contributions . The benzamide derivatives exhibit colorimetric sensing behavior, which is a significant physical property for practical applications .
Wissenschaftliche Forschungsanwendungen
β-Arylation of Carboxamides via Iron-catalyzed C(sp3)-H Bond Activation : This research demonstrates the arylation of propionamide derivatives, highlighting a methodology that could be applied to modify compounds like N-([2,3'-bifuran]-5-ylmethyl)propionamide for potential applications in organic synthesis and drug development (R. Shang et al., 2013).
Surface Zwitterionic Functionalization of Polyamide Nanofiltration Membranes : Although not directly related to this compound, this study explores the modification of polyamide membranes with zwitterionic components for improved performance in nanofiltration, suggesting potential applications in material science and water treatment technologies (Yifang Mi et al., 2015).
Nickel-catalyzed Direct Thioetherification of β-C(sp(3))-H Bonds of Aliphatic Amides : This research outlines a method for thioetherification of propionamides, which could be relevant for the functionalization of compounds like this compound for pharmaceutical applications or in the synthesis of complex molecules (Cong Lin et al., 2015).
Cationic Polyamides for Gene Transfection : While not directly related, the development of cationic polyamides for gene delivery highlights the potential biomedical applications of amide derivatives, suggesting that structurally similar compounds might be explored for nucleic acid delivery or other therapeutic purposes (Chengnan Zhang et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of N-([2,3’-bifuran]-5-ylmethyl)propionamide are currently unknown . This compound is a derivative of propionamide , which belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds can react in many different organic processes to form other useful compounds for synthesis .
Biochemical Pathways
It’s worth noting that propionamide, its parent compound, is involved in various biochemical processes . More research is required to determine the specific pathways affected by this compound and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, propionamide, an important pollutant emitted into the atmosphere from a variety of sources, is abundant in many areas worldwide, and could be involved in new particle formation (NPF) .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-7-10-3-4-11(16-10)9-5-6-15-8-9/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSUUAWQZQPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)





![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)